molecular formula C19H17FN4O2S B2552657 (E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2035023-21-1

(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2552657
CAS No.: 2035023-21-1
M. Wt: 384.43
InChI Key: DFRBTNIXMVISTD-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C19H17FN4O2S and its molecular weight is 384.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

  • The synthesis of fluorine-substituted amino compounds bearing 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties, including derivatives similar to the compound of interest, has been successfully carried out. These compounds have been evaluated as antimicrobial agents, demonstrating that compounds containing both nitro and fluorine elements exhibit high activity against microbes. This research highlights the potential for developing new antimicrobial agents based on the structural framework of the compound (Bawazir & Abdel-Rahman, 2018).

Biological Activity Investigations

  • Derivatives with structural similarities have been synthesized and tested for 5-HT2 antagonist activity, showing promising results in the field of neuropsychiatric disorder treatments. These studies suggest that the core structure of the compound could be useful for developing new therapeutic agents (Watanabe et al., 1992).

Hybrid Molecules for Antimicrobial and Anticancer Applications

  • The creation of hybrid molecules incorporating penicillanic or cephalosporanic acid moieties with fluorophenylpiperazin-1-carboxylates has been explored, yielding compounds with significant antimicrobial, antilipase, and antiurease activities. This approach demonstrates the versatility of incorporating the compound's structural motifs into hybrid molecules for enhanced biological activities (Başoğlu et al., 2013).

Antipsychotic Potential

  • The compound and its derivatives have been examined for their potential as atypical antipsychotics, with specific studies focusing on their dopaminergic and serotoninergic affinities. This research indicates the compound's relevance in designing new treatments for schizophrenia and other psychiatric conditions (Raviña et al., 1999).

Synthesis and Characterization of Luminescent Complexes

  • The synthesis of cyclometallated platinum complexes with substituted thienylpyridines, derived from similar triazine compounds, has been achieved, along with a detailed characterization of their luminescence properties. This research could pave the way for the development of new materials for optoelectronic applications (Kozhevnikov et al., 2009).

Properties

IUPAC Name

3-[1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O2S/c20-15-4-2-1-3-13(15)5-6-17(25)23-10-7-14(8-11-23)24-19(26)18-16(21-22-24)9-12-27-18/h1-6,9,12,14H,7-8,10-11H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFRBTNIXMVISTD-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C=CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)/C=C/C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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